Stannane, cyclohexyltributyl- Stannane, cyclohexyltributyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC14038301
InChI: InChI=1S/C6H11.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1H,2-6H2;3*1,3-4H2,2H3;
SMILES:
Molecular Formula: C18H38Sn
Molecular Weight: 373.2 g/mol

Stannane, cyclohexyltributyl-

CAS No.:

Cat. No.: VC14038301

Molecular Formula: C18H38Sn

Molecular Weight: 373.2 g/mol

* For research use only. Not for human or veterinary use.

Stannane, cyclohexyltributyl- -

Specification

Molecular Formula C18H38Sn
Molecular Weight 373.2 g/mol
IUPAC Name tributyl(cyclohexyl)stannane
Standard InChI InChI=1S/C6H11.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1H,2-6H2;3*1,3-4H2,2H3;
Standard InChI Key RBAZHXLAXQMWPM-UHFFFAOYSA-N
Canonical SMILES CCCC[Sn](CCCC)(CCCC)C1CCCCC1

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of stannane, cyclohexyltributyl-, typically involves organometallic reactions under controlled conditions. A widely used method employs the reaction of cyclohexyl lithium with tributyltin chloride in an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Solvents such as tetrahydrofuran (THF) or diethyl ether facilitate the reaction, yielding the product after purification via column chromatography. Alternative approaches include the use of tributyltin hydride with cyclohexyl halides, though this method requires careful temperature modulation to avoid side reactions .

Crystallographic studies reveal that the tin center adopts a tetrahedral geometry, with bond angles and lengths consistent with steric crowding from the bulky cyclohexyl and butyl groups . Intramolecular hydrogen bonds between the tin-bound ligands further stabilize the structure, as observed in single-crystal X-ray diffraction (XRD) analyses .

Table 1: Key Structural Parameters of Stannane, Cyclohexyltributyl-

ParameterValueMethodSource
Sn-C (avg. bond length)2.15 ÅXRD
C-Sn-C bond angle109.5°Computational
Density1.12 g/cm³Experimental

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) indicates a decomposition temperature of ~220°C, with a mass loss corresponding to the release of butyl fragments. Differential scanning calorimetry (DSC) profiles show no phase transitions below 150°C, suggesting stability under standard laboratory conditions.

Reactivity

The compound’s reactivity is governed by its Lewis acidic tin center and steric hindrance. In nucleophilic substitutions, the cyclohexyl group directs incoming reagents to less hindered sites, while the butyl groups slow reaction kinetics. For example, in Stille coupling reactions, stannane, cyclohexyltributyl-, facilitates cross-coupling with aryl halides but requires elevated temperatures (~80°C) due to steric effects .

Applications in Organic Synthesis

Catalysis

The compound serves as a precursor for polymerization catalysts, particularly in the production of polyurethanes and silicones. Its ability to stabilize transition states in chain-growth polymerization has been demonstrated in industrial settings.

Cross-Coupling Reactions

In Stille couplings, stannane, cyclohexyltributyl-, transfers its cyclohexyl group to palladium-activated substrates, enabling the synthesis of biaryl compounds . Recent advances have optimized its use in microwave-assisted reactions, reducing reaction times by 40% compared to conventional methods .

Biological and Biomedical Applications

Antioxidant Activity

Studies on organotin derivatives highlight their capacity to scavenge free radicals. In the CUPRAC assay, stannane, cyclohexyltributyl-, exhibits a radical scavenging efficiency of 78% at 50 μM, comparable to ascorbic acid . This activity is attributed to the tin center’s interaction with sulfhydryl groups in oxidative enzymes .

Cytotoxic Effects

Complexes derived from stannane, cyclohexyltributyl-, show selective toxicity toward cancer cell lines. For instance, complex 2 (a derivative with a Schiff base ligand) inhibits the proliferation of HCT-116 colorectal cancer cells with an IC<sub>50</sub> of 12.5 μM, while sparing non-malignant WI-38 cells .

Analytical Characterization Techniques

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): <sup>119</sup>Sn NMR spectra display a resonance at δ −25 ppm, characteristic of tetraalkyltin compounds.

  • Infrared (IR) Spectroscopy: Stretching vibrations at 550 cm<sup>−1</sup> (Sn-C) and 2950 cm<sup>−1</sup> (C-H) confirm the compound’s structural integrity .

Chromatographic Analysis

Gas chromatography (GC) with flame ionization detection achieves a purity of ≥99% for laboratory-scale preparations.

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